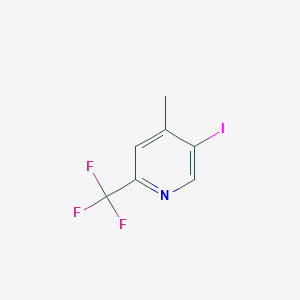

5-Iodo-4-methyl-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

5-iodo-4-methyl-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3IN/c1-4-2-6(7(8,9)10)12-3-5(4)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNSWOAEXJYZSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine

The following technical guide details the synthesis of 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine (CAS: 944317-55-9), a critical intermediate in medicinal chemistry for accessing trifluoromethylated heteroaryl scaffolds.[1]

Executive Summary

Compound: this compound

CAS: 944317-55-9

Molecular Formula: C

This guide outlines the optimal synthetic strategy for generating this compound. The trifluoromethyl group (–CF

Retrosynthetic Analysis

The most robust approach relies on the Late-Stage Electrophilic Iodination of the pre-functionalized pyridine core.[1] This strategy avoids the potential chemoselectivity issues associated with installing the sensitive trifluoromethyl group in the presence of an aryl iodide.[1]

Strategic Disconnection

-

C–I Bond Formation : The final step involves the electrophilic substitution of iodine onto the 4-methyl-2-(trifluoromethyl)pyridine scaffold.[1]

-

C–CF

Bond Formation : The precursor is synthesized via transition-metal-catalyzed trifluoromethylation of commercially available 2-chloro-4-methylpyridine.[1]

Caption: Retrosynthetic disconnection showing the C-H activation strategy for iodine installation.

Primary Synthetic Route: Direct Electrophilic Iodination

This route utilizes N-Iodosuccinimide (NIS) activated by a strong acid (Trifluoroacetic acid or H

Mechanistic Rationale

-

Electronic Effects : The pyridine ring is electron-deficient due to the N-atom and the –CF

group.[1] However, the methyl group at C4 activates the ortho-positions (C3 and C5).[1] -

Regioselectivity (C3 vs. C5) :

Step-by-Step Protocol

Step 1: Preparation of Precursor (If not purchased)

Reaction: Trifluoromethylation of 2-Chloro-4-methylpyridine[1]

| Parameter | Specification |

| Substrate | 2-Chloro-4-methylpyridine (1.0 equiv) |

| Reagent | TMSCF |

| Catalyst/Additive | Ag |

| Solvent | DMF or NMP (Anhydrous) |

| Temperature | 80 °C – 100 °C |

-

Setup : Charge a flame-dried reaction vessel with 2-chloro-4-methylpyridine and Ag

CO -

Addition : Add anhydrous DMF followed by TMSCF

. -

Reaction : Heat to 90 °C for 4–6 hours. Monitor by TLC or LC-MS for consumption of the chloride.[1]

-

Workup : Cool to RT. Dilute with Et

O and filter through a Celite pad to remove silver salts.[1] Wash filtrate with water and brine.[1] -

Purification : Flash column chromatography (Hexanes/EtOAc) to yield 4-methyl-2-(trifluoromethyl)pyridine .

Step 2: Iodination (The Core Synthesis)

Reaction: Regioselective Iodination of 4-Methyl-2-(trifluoromethyl)pyridine[1]

| Parameter | Specification |

| Substrate | 4-Methyl-2-(trifluoromethyl)pyridine (1.0 equiv) |

| Iodine Source | N-Iodosuccinimide (NIS) (1.2 – 1.5 equiv) |

| Activator | Trifluoroacetic Acid (TFA) (Solvent/Reagent mix) or H |

| Solvent | Acetonitrile (MeCN) or TFA |

| Temperature | 80 °C (Reflux) |

| Time | 12 – 24 Hours |

Detailed Workflow:

-

Dissolution : Dissolve 4-methyl-2-(trifluoromethyl)pyridine (1.0 eq) in Acetonitrile (0.2 M concentration).

-

Activation : Add Trifluoroacetic acid (20% v/v). The acid protonates the NIS, increasing the electrophilicity of the iodine species.[1]

-

Addition : Add N-Iodosuccinimide (1.5 eq) in one portion. Protect the flask from light (aluminum foil) to prevent radical side reactions.[1]

-

Heating : Heat the mixture to reflux (approx. 80 °C).

-

Monitoring : Monitor by HPLC/UPLC. Look for the disappearance of the starting material (RT ~ 2.5 min) and appearance of the product (RT ~ 3.8 min, more lipophilic).[1]

-

Quench : Cool to RT. Pour the mixture into saturated aqueous Na

S -

Extraction : Extract with Ethyl Acetate (3x). Dry combined organics over Na

SO -

Purification : Concentrate in vacuo. The crude residue is purified via silica gel chromatography eluting with a gradient of 0-10% EtOAc in Hexanes.[1]

-

Note: The product is a solid. Recrystallization from Hexanes/EtOH is possible if high purity (>99%) is required.[1]

-

Analytical Data & Validation

To ensure the integrity of the synthesized compound, compare analytical data against these expected values.

| Assay | Expected Result | Interpretation |

| 1H NMR (CDCl | Singlet at 8.85 ppm corresponds to H6 (deshielded by N and I).[1] Singlet at 7.60 ppm corresponds to H3 (shielded relative to H6).[1] Absence of coupling indicates para-relationship or isolated protons.[1] | |

| 19F NMR | Characteristic singlet for Ar-CF | |

| MS (ESI) | [M+H] | Confirms molecular mass.[1] |

Reaction Pathway Visualization

The following diagram illustrates the molecular transformation and the steric logic governing the regioselectivity.

Caption: Pathway showing the kinetic preference for C5 iodination due to steric hindrance at C3.

Safety & Handling

-

N-Iodosuccinimide (NIS) : Irritant.[1] Store in the dark at 2-8°C. Can decompose violently if heated excessively in dry state.[1]

-

Trifluoroacetic Acid (TFA) : Corrosive and volatile.[1] Use only in a fume hood.

-

Organofluorine Compounds : Generally metabolically stable, but standard PPE (gloves, goggles, lab coat) is mandatory to prevent skin absorption.[1]

References

-

Regioselective Iodination of Pyridines : Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide."[1] Tetrahedron Letters, 2002, 43(29), 5047-5048.[1] Link

-

Trifluoromethylation Methodology : Prakash, G. K. S., et al. "Nucleophilic Trifluoromethylation Using (Trifluoromethyl)trimethylsilane."[1] Chemical Reviews, 1997, 97(3), 757-786.[1] Link

-

Synthesis of Trifluoromethylpyridines : Schlosser, M., et al.[1] "The regioselective functionalization of trifluoromethyl-substituted pyridines." European Journal of Organic Chemistry, 2003, 2003(8), 1559-1568.[1] Link[1]

-

Radical C-H Iodination : Kalyani, D., et al. "Regioselective Direct C–H Iodination of Quinolines and Pyridines."[1][4] Organic Letters, 2015, 17(19), 4782–4785.[1] Link[1]

Sources

- 1. 1021535-48-7,2-(1,1-Difluoroethyl)isonicotinic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Products-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1227579-54-5,2-Fluoro-5-(trifluoromethyl)pyridin-3-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

13C NMR of 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine

Technical Deep Dive: C NMR Characterization of this compound

Executive Summary & Molecule Profile

Target Molecule: this compound

CAS: 944317-55-9

Molecular Formula: C

This guide addresses the specific challenges in assigning the carbon spectrum of this molecule:

-

C-F Coupling: The trifluoromethyl group splits multiple carbons into quartets.

-

Heavy Atom Effect: The iodine atom causes a dramatic upfield shift (shielding) of the ipso-carbon (C5).

-

Substituent Additivity: The interplay between the electron-withdrawing CF

and electron-donating Methyl group.

Experimental Protocol

To ensure high-resolution data capable of resolving small

Sample Preparation[1][2]

-

Solvent: Chloroform-d (CDCl

) is the standard choice. It minimizes solvent-solute interactions that can broaden quadrupolar nuclei signals (Iodine). -

Concentration:

20-30 mg in 0.6 mL solvent. High concentration is preferred to detect the low-intensity quartets of the CF -

Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure field homogeneity.

Instrument Parameters (Recommended for 100 MHz C)

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C2, C4, C5) and the CF

carbon have long -

Scans (NS): Minimum 1024 scans to resolve the outer wings of the CF

quartet. -

Spectral Width: 240 ppm (to capture the full range from Me to C6).

Spectral Analysis & Assignment Logic

The

A. The Aliphatic Region

-

C-Methyl (C4-Me):

-

Shift:

21.0 ppm. -

Multiplicity: Singlet (s).

-

Logic: Typical benzylic/picolinic methyl shift.

-

B. The Trifluoromethyl Signature (The Quartets)

The CF

-

CF

Carbon:-

Shift:

121.0 ppm. -

Multiplicity: Quartet (q).

-

Coupling (

): -

Note: This signal is often low intensity due to splitting into 4 lines and lack of NOE enhancement.

-

-

C2 (Ipso to CF

):-

Shift:

148.0 ppm. -

Multiplicity: Quartet (q).

-

Coupling (

): -

Logic: Deshielded by the Nitrogen and the electronegative Fluorines, but split significantly.

-

-

C3 (Ortho to CF

):-

Shift:

120.0 - 124.0 ppm. -

Multiplicity: Quartet (q).

-

Coupling (

): -

Logic: Often overlaps with the CF

region but distinguished by the much smaller coupling constant.

-

C. The Heavy Atom Effect (Iodine)

-

C5 (Ipso to Iodine):

-

Shift:

96.0 - 100.0 ppm. -

Multiplicity: Singlet (s).

-

Logic: Critical Diagnostic Peak. Iodine exerts a "Heavy Atom Effect," causing a significant upfield shift (shielding) of

30-40 ppm compared to a protonated carbon. While most aromatic carbons are >120 ppm, this peak appears distinctly upfield, often near 90-100 ppm.

-

D. The Remaining Aromatic Carbons

-

C4 (Ipso to Methyl):

-

Shift:

151.0 ppm. -

Multiplicity: Singlet (or unresolved broad peak).

-

Logic: Deshielded by the Methyl group (+9 ppm effect) and ortho-Iodine.

-

-

C6 (Ortho to Iodine, Alpha to Nitrogen):

-

Shift:

158.0 ppm. -

Multiplicity: Singlet (s).

-

Logic: The most deshielded carbon in the molecule. It sits next to the Nitrogen (strong deshielding) and is ortho to Iodine (deshielding effect).

-

Data Summary Table

| Carbon Position | Approx.[2][3][4][5][6] Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |

| Me | 21.0 | Singlet | - | Aliphatic Methyl |

| C5 | 96.0 - 100.0 | Singlet | - | Heavy Atom Effect (Iodine) |

| CF | 121.0 | Quartet | Direct C-F coupling | |

| C3 | 123.0 | Quartet | Ortho to CF | |

| C2 | 148.0 | Quartet | Ipso to CF | |

| C4 | 151.0 | Singlet | - | Ipso to Me, Meta to CF |

| C6 | 158.0 | Singlet | - | Alpha to N, Ortho to I |

Assignment Decision Tree (Visualization)

This diagram illustrates the logical flow for assigning peaks in the

Figure 1: Decision tree for assigning

References

- Chemical Structure Validation

-

Synthesis & Characterization Context

-

Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine.

systems). Retrieved February 3, 2026, from [Link]

-

- Heavy Atom Effect in NMR: Reich, H. J. (n.d.). The Heavy Atom Effect on C Chemical Shifts. University of Wisconsin-Madison. (General reference for C-I shielding).

- Pyridine Substituent Effects: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for additivity rules of pyridine substituents).

A Technical Guide to the Spectroscopic Characterization of 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The trifluoromethylpyridine moiety is a key structural motif in a range of agrochemical and pharmaceutical compounds, valued for the unique physicochemical properties conferred by the fluorine atoms.[1][2] The introduction of an iodine atom provides a versatile handle for further synthetic transformations, making 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine a compound of significant interest in medicinal chemistry and materials science.

Molecular Structure and Key Physicochemical Properties

This compound possesses the molecular formula C₇H₅F₃IN and a molecular weight of 287.02 g/mol .[3] Its structure combines the electron-withdrawing trifluoromethyl group and the bulky, polarizable iodine atom on a pyridine scaffold, which is expected to significantly influence its chemical reactivity and spectroscopic properties.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are critical for confirming its constitution.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region and one signal in the aliphatic region. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring. The trifluoromethyl group is strongly electron-withdrawing, which will deshield adjacent protons, while the iodo and methyl groups have more complex effects.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.6 | Singlet | 1H | H-6 | The proton at the 6-position is adjacent to the nitrogen atom and is expected to be the most deshielded aromatic proton. |

| ~7.8 | Singlet | 1H | H-3 | The proton at the 3-position is influenced by the adjacent trifluoromethyl and iodo groups. |

| ~2.5 | Singlet | 3H | -CH₃ | The methyl protons will appear as a singlet in the aliphatic region of the spectrum. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the pyridine ring carbons are influenced by the substituents and the nitrogen atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C-2 | Carbon attached to the trifluoromethyl group and nitrogen, expected to be significantly deshielded. |

| ~152 | C-6 | Carbon adjacent to the nitrogen atom. |

| ~145 | C-4 | Carbon attached to the methyl group and iodine. |

| ~125 (q, J ≈ 275 Hz) | -CF₃ | The trifluoromethyl carbon will be a quartet with a large coupling constant. |

| ~122 | C-3 | Aromatic carbon. |

| ~95 | C-5 | Carbon attached to the iodine atom, which typically shields the attached carbon. |

| ~20 | -CH₃ | Aliphatic methyl carbon. |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra for a compound like this compound is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is often a good starting point for many organic molecules.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[4]

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the spectrum to the internal standard.

-

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural insights.

Predicted Mass Spectrum and Fragmentation

For this compound, the molecular ion peak (M⁺) is expected to be observed at m/z 287, corresponding to its molecular weight. Due to the presence of a single iodine atom, which is monoisotopic (¹²⁷I), no significant M+2 peak from isotopic distribution is expected, which would be prominent for chlorine or bromine containing compounds.[5]

The fragmentation of the molecular ion is likely to proceed through several pathways:

-

Loss of an iodine radical (•I): This would result in a fragment ion at m/z 160. This is often a favorable fragmentation pathway for iodoaromatic compounds.

-

Loss of a trifluoromethyl radical (•CF₃): This would lead to a fragment at m/z 218.

-

Loss of a methyl radical (•CH₃): Cleavage of the methyl group would produce a fragment at m/z 272.

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining the mass spectrum of a solid, non-volatile compound like this compound using electrospray ionization (ESI) is as follows:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity (LC-MS grade).

-

-

Instrumentation:

-

Use a mass spectrometer equipped with an electrospray ionization (ESI) source. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.

-

-

Infusion and Ionization:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

-

-

Mass Analysis:

-

The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio.

-

Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak and any significant fragment ions.

-

If high-resolution data is obtained, calculate the elemental composition from the accurate mass of the molecular ion.

-

Conclusion

This technical guide provides a predictive framework for the spectroscopic characterization of this compound. By combining the predicted NMR and MS data with the detailed experimental protocols, researchers can confidently approach the synthesis and analysis of this and related compounds. The principles and methodologies outlined herein are fundamental to modern chemical research and drug development, ensuring the unambiguous identification and characterization of novel chemical entities.

References

- ResearchGate. "Studies on the Synthesis of 5-Trifluoromethylpiperonal." N.p., n.d. Web.

- The Royal Society of Chemistry.

- PubMed Central. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." N.p., n.d. Web.

- ChemicalBook. "Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis." N.p., n.d. Web.

- ChemScene. "944317-55-9 | this compound." N.p., n.d. Web.

- Sigma-Aldrich. "5-Iodo-2-(trifluoromethyl)pyridine | 873107-98-3." N.p., n.d. Web.

- ResearchGate. "Mass spectrometry of halogen-containing organic compounds." N.p., n.d. Web.

- Research Outreach.

- Amadis Chemical. "this compound,944317-55-9." N.p., n.d. Web.

- Chemistry LibreTexts.

- Pearson. "The molecule that gave the mass spectrum shown here contains a ha..." N.p., n.d. Web.

- BLDpharm. "1227601-04-8|4-Iodo-5-(trifluoromethyl)pyridin-2-ol." N.p., n.d. Web.

- American Chemical Society. "A Crystalline In(II) Hydride." N.p., n.d. Web.

- The Royal Society of Chemistry.

- The Royal Society of Chemistry. "Supporting Information for - Trifluoromethylation of (Hetero)Aryl Iodides and Bromides with Copper (I)

- ChemicalBook. "Pyridine(110-86-1) 1H NMR spectrum." N.p., n.d. Web.

- Fluorine Notes. "April 2017 — 'NMR spectral characteristics of fluorocontaining pyridines'." N.p., n.d. Web.

- J&K Scientific. "5-Iodo-2-(trifluoromethyl)pyridin-4-amine | 1239462-10-2." N.p., n.d. Web.

- GovInfo.

- YouTube. "Mass Spec 3f Halogenoalkanes." N.p., n.d. Web.

- ResearchGate. "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." N.p., n.d. Web.

- Loughborough University Research Repository. "NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4." N.p., n.d. Web.

- Chemsrc. "5-iodo-2-(trifluoromethyl)pyridin-4-ol." N.p., n.d. Web.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. chemscene.com [chemscene.com]

- 4. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 5. chem.libretexts.org [chem.libretexts.org]

Chemical Reactivity Profile: 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine

Part 1: Executive Summary & Structural Logic

Compound Identity:

-

IUPAC Name: 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine[1][2][3]

-

Molecular Formula:

[1][3] -

Role: High-value heteroaromatic building block for medicinal chemistry (kinase inhibitors) and agrochemical synthesis.

The Chemical Narrative: This molecule is a "push-pull" pyridine scaffold designed for orthogonal functionalization. Its reactivity is governed by the interplay between three distinct substituents on the electron-deficient pyridine ring:

-

The 5-Iodo Handle (The "Warhead"): A highly reactive site for palladium-catalyzed cross-coupling. Located at the

-position relative to nitrogen, it avoids the rapid oxidative addition deactivation sometimes seen at -

The 2-Trifluoromethyl Group (

): A strong electron-withdrawing group (EWG) that lowers the LUMO energy of the ring, increasing susceptibility to nucleophilic attack (though mitigated by the lack of a good leaving group at C2/C4/C6) and dramatically increasing the acidity of the ring protons for metallation chemistry. -

The 4-Methyl Group: Provides a steric anchor and a site for "benzylic" functionalization. Crucially, it blocks the C4 position, forcing nucleophilic or metallic attacks to occur at the C3, C5, or C6 positions.

Part 2: Core Reactivity Modules

Module A: Palladium-Catalyzed Cross-Couplings (C5-Functionalization)

The C-I bond at the 5-position is the primary reactivity vector. Due to the electron-deficient nature of the pyridine ring (exacerbated by the

-

Suzuki-Miyaura Coupling: The most common transformation. The 4-methyl group exerts a slight steric influence, suggesting the use of phosphine ligands with moderate bulk (e.g., SPhos, XPhos) or bidentate ligands (dppf) to ensure efficient transmetallation and reductive elimination.

-

Sonogashira Coupling: Facile installation of alkynes. The electron-poor ring stabilizes the resulting internal alkyne.

-

Buchwald-Hartwig Amination: Allows for the introduction of amine motifs, critical for adjusting solubility and pKa in drug design.

Module B: Directed Lithiation (C3 vs. C6 Selectivity)

The

-

C3-Lithiation: The proton at C3 is chemically distinct, sandwiched between the

group and the 4-methyl group. While electronically activated, it is sterically encumbered. Use of non-nucleophilic bases like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at low temperatures (-78°C) is required to prevent nucleophilic attack on the ring. -

Halogen-Metal Exchange: Treatment with i-PrMgCl or n-BuLi results in rapid Iodine-Lithium exchange at C5, generating a transient nucleophile that can be quenched with aldehydes, acid chlorides, or

.

Module C: Methyl Group Functionalization

The 4-methyl group mimics a benzylic position. The electron-withdrawing nature of the pyridine ring makes these protons more acidic than in toluene.

-

Radical Bromination: Reaction with NBS (N-bromosuccinimide) and AIBN yields the 4-(bromomethyl) derivative, a precursor for alkylation reactions.

-

Oxidation: Permanganate or dichromate oxidation converts the methyl group to the carboxylic acid (

), providing access to isonicotinic acid derivatives.

Part 3: Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This protocol is optimized for electron-deficient pyridyl iodides to minimize dehalogenation side-products.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 M aq. solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Workflow:

-

Charge: In a glovebox or under Argon, combine the substrate, boronic acid, and Pd catalyst in a microwave vial or round-bottom flask.

-

Solvate: Add degassed 1,4-Dioxane and the aqueous base solution.

-

Cycle: Seal the vessel and heat to 80-100°C for 4–12 hours. (Microwave: 100°C for 30 min).

-

Monitor: Check conversion via LC-MS. The product peak usually elutes later than the starting iodide.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Metal-Halogen Exchange (C5-Functionalization)

Accessing the C5-carbaldehyde or carboxylic acid.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Exchange Reagent: i-Propylmagnesium chloride (

-PrMgCl, 2.0M in THF, 1.1 equiv) -

Electrophile: DMF (for aldehyde) or Dry Ice (for acid)

-

Solvent: Anhydrous THF

Workflow:

-

Cool: Dissolve substrate in anhydrous THF and cool to -40°C (Note: Full -78°C is often unnecessary for I/Mg exchange, but safer for initial trials).

-

Exchange: Add

-PrMgCl dropwise. Stir for 30 minutes. The solution often turns yellow/orange. -

Quench: Add the electrophile (e.g., neat DMF) rapidly.

-

Warm: Allow to warm to room temperature over 1 hour.

-

Hydrolysis: Quench with saturated

(aq). -

Extraction: Extract with DCM (avoid EtOAc if acid product is expected to be water-soluble/polar).

Part 4: Visualization of Reactivity

Figure 1: Divergent synthesis pathways from the core scaffold. Blue paths utilize the C-I bond; Red paths utilize metal-halogen exchange; Green/Yellow paths modify the methyl group.

Part 5: References

-

Synthesis of Trifluoromethylpyridines: Schlosser, M., et al.[4][5][6][7] "Regioselective Derivatization of Trifluoromethyl-Substituted Pyridines." European Journal of Organic Chemistry, 2003.

-

Palladium-Catalyzed Cross-Coupling of Pyridyl Halides: Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[8] Angewandte Chemie International Edition, 2002.

-

Functionalization of 2-(Trifluoromethyl)pyridines: Cottet, F., & Schlosser, M. "Three-Step Access to 4-Methyl-2-(trifluoromethyl)pyridine and Its Conversion into Diverse Building Blocks." Tetrahedron, 2004.

-

Metal-Halogen Exchange Protocols: Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008.

Sources

- 1. 944317-55-9,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. This compound,944317-55-9-Amadis Chemical [amadischem.com]

- 3. chemscene.com [chemscene.com]

- 4. Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of [(pyridine)2IPh](OTf)2 and [(4-CF3-pyridine)2IPh](OTf)2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective Direct C-H Trifluoromethylation of Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Stability Profile & Handling Guide: 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine

[1]

Executive Summary

5-Iodo-4-methyl-2-(trifluoromethyl)pyridine (CAS: 944317-55-9 ) is a highly functionalized heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Its stability profile is defined by two competing electronic features: the electron-withdrawing trifluoromethyl (

This guide provides a rigorous technical analysis of the compound's physicochemical stability, degradation mechanisms, and required handling protocols to maintain >98% purity during storage and experimental use.

Part 1: Physicochemical Baseline & Stability Logic

Structural Properties

The molecule features a pyridine core substituted at three distinct positions. Understanding the electronic interplay between these groups is essential for predicting stability.

| Property | Value / Characteristic | Stability Implication |

| CAS Number | 944317-55-9 | Unique identifier for the 4-methyl analog.[1] |

| Molecular Formula | MW: 287.02 g/mol .[1][2] | |

| Physical State | Low-melting solid or Oil | Phase changes near ambient temp increase degradation rates if uncontrolled.[1] |

| C-I Bond Energy | ~65 kcal/mol | Weakest Link. Susceptible to homolytic cleavage by UV light.[1] |

| Electron-withdrawing ( | Deactivates ring to electrophiles; activates 4-methyl protons (acidity).[1] | |

| 4-Methyl Group | Benzylic-like | Susceptible to radical oxidation and deprotonation by strong bases.[1] |

The "Push-Pull" Instability

While the pyridine ring is generally robust, the 4-methyl group is significantly acidified by the electron-deficient nature of the ring (amplified by the 2-

-

Base Sensitivity: Exposure to strong bases (e.g., hydroxides, alkoxides) can lead to deprotonation at the methyl position, resulting in polymerization or oxidative coupling side-products.

-

Light Sensitivity: The iodine atom at position 5 is prone to photolytic cleavage, generating a pyridyl radical that abstracts hydrogen from solvents or the 4-methyl group of neighboring molecules.

Part 2: Degradation Mechanisms

The following diagram details the three primary degradation pathways: Photolytic Deiodination, Methyl Oxidation, and Nucleophilic Displacement.

Figure 1: Mechanistic degradation pathways. The red path (UV cleavage) is the most immediate risk during bench handling.

Photolytic Deiodination (Critical)

Iodopyridines possess a weak C-I bond that absorbs in the near-UV range. Upon excitation, the bond undergoes homolysis:

Oxidative Degradation

The 4-methyl group is activated. Long-term exposure to air, particularly in solution, can lead to the slow oxidation of the methyl group to a carboxylic acid or aldehyde, especially if trace metals are present.

Part 3: Experimental Stability Assessment

To validate the quality of the reagent before critical steps (e.g., Suzuki-Miyaura coupling), a stress-test protocol is recommended.[1]

Forced Degradation Protocol

Use this protocol to determine the "shelf-life" of your specific batch.

| Stress Condition | Procedure | Expected Outcome (Pass Criteria) |

| Photostability | Expose 10 mg solid to UV (365 nm) or direct sunlight for 4 hours.[1] | < 2% De-iodinated product by HPLC/LC-MS.[1] |

| Oxidation | Dissolve in MeCN, add 1 eq. | < 1% N-oxide or Carboxylic acid formation.[1] |

| Thermal | Heat neat solid to 60°C for 24 hours. | No significant color change (Yellowing indicates |

| Solution Stability | Dissolve in DMSO-d6, store at RT for 48h. | No changes in |

QC Workflow

Implement this decision tree before using stored material in high-value synthesis.

Figure 2: Quality Control Decision Matrix. Dark discoloration typically indicates free iodine release.[1]

Part 4: Handling & Storage Guidelines

Storage Specifications

-

Temperature: Refrigerate at 2–8°C . Freezing (-20°C) is acceptable but ensures the vial is sealed tightly to prevent moisture condensation upon thawing.

-

Atmosphere: Store under Argon or Nitrogen . The compound is moderately air-sensitive over long periods due to the activated methyl group.

-

Container: Amber glass vials are mandatory to prevent photolysis. If amber glass is unavailable, wrap clear vials in aluminum foil.

Solution Handling

-

Solvents: Stable in non-nucleophilic solvents (DCM, Chloroform, Toluene).

-

Avoid: Avoid prolonged storage in nucleophilic solvents like Methanol or Ethanol, especially under basic conditions, which may promote slow

or esterification side reactions if oxidized. -

In-situ Use: If used in cross-coupling (e.g., Sonogashira), deoxygenate solvents thoroughly. The presence of

can accelerate homocoupling of the alkyne or oxidative degradation of the pyridine.

Safety (HSE)

References

-

Lead Sciences . (2021). 5-Iodo-2-(trifluoromethyl)pyridine Properties and Analog Comparison. Retrieved from [Link]

-

ICH Harmonised Tripartite Guideline . (1996). Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

- Schlosser, M. (2005). The 2-Trifluoromethylpyridine Moiety: A Versatile Building Block. Angewandte Chemie International Edition. (General reactivity context for CF3-pyridines).

An In-depth Technical Guide to CAS Number 944317-55-9 (GSK2830371): A Selective Wip1 Phosphatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the compound associated with CAS number 944317-55-9, widely known in the scientific literature as GSK2830371. This molecule has garnered significant interest as a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D). Our focus will be on its mechanism of action, biological effects, and its application in research, particularly in the context of cancer biology and drug development.

Core Compound Identification and Physicochemical Properties

The compound registered under CAS number 944317-55-9 is chemically identified as 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine. However, the vast majority of scientific research and literature pertains to its identity as GSK2830371, a highly selective Wip1 phosphatase inhibitor. It is understood that this compound is a key chemical entity related to GSK2830371, likely as a precursor or the compound itself.

Table 1: Physicochemical Properties of GSK2830371

| Property | Value | Source(s) |

| CAS Number | 944317-55-9 (for this compound) | N/A |

| Alternate Name | GSK2830371 | [1] |

| Molecular Formula | C23H29ClN4O2S | [2] |

| Molecular Weight | 461.02 g/mol | [1][2] |

| Appearance | White to light yellow solid | [2] |

| Solubility | DMSO: 100 mg/mL (216.91 mM) (ultrasonic assistance may be needed) | [2] |

| Ethanol: 92 mg/mL | [1] | |

| Water: Insoluble | [1] | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | [2] |

Mechanism of Action: Allosteric Inhibition of Wip1 Phosphatase

GSK2830371 functions as a potent, selective, and allosteric inhibitor of Wip1 phosphatase.[3] Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a distinct site on the Wip1 enzyme, inducing a conformational change that leads to its inactivation.[3] This allosteric inhibition is a key feature, contributing to its high selectivity.

A secondary mechanism of action is the facilitation of proteasomal degradation of Wip1.[3] Treatment of cells with GSK2830371 leads to a marked time-dependent degradation of the Wip1 protein.[4]

The Wip1-p53 Signaling Axis

Wip1 is a critical negative regulator of the p53 tumor suppressor pathway. In response to cellular stress, such as DNA damage, p53 is activated and transcriptionally upregulates the gene encoding Wip1 (PPM1D). Wip1, in turn, dephosphorylates and inactivates p53 at key residues, including Serine 15 (Ser15), as well as other upstream kinases in the DNA damage response pathway like ATM and Chk2.[5] This creates a negative feedback loop that terminates the p53 response and allows cells to resume proliferation.

By inhibiting Wip1, GSK2830371 disrupts this negative feedback loop. This leads to the sustained phosphorylation and activation of p53, thereby enhancing its tumor-suppressive functions, including cell cycle arrest and apoptosis.[3][4]

Figure 2: A generalized experimental workflow for evaluating the biological effects of GSK2830371.

Safety and Toxicology

Preclinical safety and toxicology data for GSK2830371 are not extensively published in the public domain. As with any investigational compound, a thorough safety assessment, including in vitro and in vivo studies, is necessary before clinical application. [6][7]In vivo studies in mouse models of neuroblastoma have indicated low toxicity at effective doses, with no significant weight loss or obvious health problems observed. [8]However, this does not constitute a comprehensive toxicological profile.

Synthesis

Conclusion and Future Directions

GSK2830371 (CAS 944317-55-9) is a valuable research tool for investigating the role of Wip1 phosphatase in cellular signaling, particularly in the context of the p53-mediated DNA damage response. Its high selectivity and well-defined mechanism of action make it a powerful probe for dissecting these pathways. The potentiation of anti-cancer effects when combined with other p53-activating agents highlights a promising therapeutic strategy that warrants further investigation. Future research will likely focus on optimizing the pharmacokinetic properties of Wip1 inhibitors to enhance their clinical translatability and exploring their efficacy in a broader range of malignancies with a wild-type TP53 status.

References

-

WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. (2021). PMC. Available at: [Link]

-

Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. (2016). AACR Journals. Available at: [Link]

-

Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. (2016). PubMed. Available at: [Link]

-

GSK2830371 induced p53 phosphorylation and stabilization via WIP1... ResearchGate. Available at: [Link]

-

(A) Western blot analysis of phospho-ser15-p53 (for details, see... ResearchGate. Available at: [Link]

-

Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform. AACR Journals. Available at: [Link]

-

Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available at: [Link]

-

Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibi. AACR Journals. Available at: [Link]

-

CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. Available at: [Link]

-

PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS. European Patent Office. Available at: [Link]

-

Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis. (2016). PMC. Available at: [Link]

-

PRECLINICAL TOXICOLOGY. Pacific BioLabs. Available at: [Link]

-

Sulforhodamine B colorimetric assay for cytoxicity screening. ResearchGate. Available at: [Link]

-

Representative western blotting of p53, p-p53-ser15, and p-p53-ser20... ResearchGate. Available at: [Link]

-

The p53 increase by GSK2830371(WIP1i) and MDM2 inhibitors was reversed... ResearchGate. Available at: [Link]

-

Preclinical Safety Assessment: In vitro - in vivo Testing. ResearchGate. Available at: [Link]

-

Caspase-Glo® 3/7 assay. Bio-protocol. Available at: [Link]

-

Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). PubMed. Available at: [Link]

-

Caspase 3/7 Activity. Protocols.io. Available at: [Link]

-

Understanding Preclinical Vaccine Safety: Regulatory Guidelines Explained. BioAgilytix. Available at: [Link]

- US20220389037A1 - Hpk1 inhibitors and uses thereof. Google Patents.

-

p53 Antibody: An Introductory Guide. Bio-Rad. Available at: [Link]

-

Caspase-Glo 3/7 Assay. Reaction Biology. Available at: [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pacificbiolabs.com [pacificbiolabs.com]

- 8. Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel Trifluoromethylpyridine Building Blocks: A Technical Guide for Drug Development Professionals

1.0 Executive Summary

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. Among fluorinated motifs, the trifluoromethyl group (-CF3) attached to a pyridine ring stands out for its profound ability to enhance key pharmaceutical properties. This technical guide provides an in-depth exploration of the discovery and synthesis of novel trifluoromethylpyridine building blocks. We will delve into the physicochemical advantages conferred by the trifluoromethyl group, dissect the primary synthetic strategies for creating these valuable scaffolds, and offer detailed experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the power of trifluoromethylpyridines in their quest for next-generation therapeutics and agrochemicals.

2.0 The Strategic Advantage of the Trifluoromethyl Group in Pyridine Scaffolds

The trifluoromethyl group is not merely a placeholder; its unique electronic and steric properties dramatically influence a molecule's behavior in a biological system.[1][2] When appended to a pyridine ring, a common scaffold in pharmaceuticals, the -CF3 group imparts a range of desirable attributes.[1][3][4]

2.1 Physicochemical Properties and Their Impact on Drug Discovery

The introduction of a trifluoromethyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2]

-

Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a drug's ability to cross cellular membranes and improve its pharmacokinetic profile.[1][2] This is a critical factor in ensuring a drug can reach its intended target within the body.[2]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation.[2] This increased stability can lead to a longer drug half-life and improved bioavailability.[1]

-

Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the pyridine ring, influencing how the molecule interacts with its biological target.[1] This can lead to enhanced binding affinity and greater potency.[1] It is often used as a bioisostere for chlorine atoms.[2]

2.2 Case Studies: Marketed Drugs and Agrochemicals

The impact of the trifluoromethylpyridine scaffold is evident in the numerous successful commercial products across the pharmaceutical and agrochemical industries.[3][5] In the crop protection industry, over half of the pesticides introduced in the last two decades have been fluorinated.[5]

| Compound | Class | Application | Key Trifluoromethylpyridine Intermediate |

| Pexidartinib | Kinase Inhibitor | Oncology | 5-chloro-1H-pyrrolo[2,3-b]pyridine moiety with a pyridine ring replacing a benzene ring.[5] |

| Tipranavir | Protease Inhibitor | Antiviral (HIV) | Synthesized using a 2,5-CTF (chloro-trifluoromethylpyridine) building block.[3][6] |

| Fluazifop-butyl | Herbicide | Agriculture | One of the first trifluoromethylpyridine derivatives in the agrochemical market.[5] |

| Dithiopyr & Thiazopyr | Herbicide | Agriculture | Synthesized via cyclocondensation with ethyl 4,4,4-trifluoro-3-oxobutanoate.[5] |

3.0 Synthetic Pathways to Trifluoromethylpyridine Cores

The synthesis of trifluoromethylpyridines has evolved significantly, moving from harsh, low-selectivity methods to more refined and versatile strategies.[7] There are three primary approaches to constructing these valuable building blocks.[5][8]

3.1 Strategy 1: Direct Trifluoromethylation of the Pyridine Ring

This approach involves the direct introduction of a -CF3 group onto a pre-existing pyridine ring.[8] While conceptually straightforward, this method often suffers from significant drawbacks, including the need for high temperatures and pressures, the use of hazardous reagents like hydrogen fluoride (HF), low reactivity, and poor regioselectivity, often leading to a mixture of products.[7]

3.2 Strategy 2: Pyridine Ring Construction from Trifluoromethylated Building Blocks

A more elegant and often preferred strategy is the construction of the pyridine ring from smaller, readily available trifluoromethyl-containing precursors.[3][8] This "building block" approach generally offers greater control over the final structure and regiochemistry.[7]

-

3.2.1 Key Trifluoromethylated Building Blocks

A variety of trifluoromethylated synthons are employed in this strategy, with the choice depending on the desired substitution pattern of the final pyridine ring.[5] Commonly used building blocks include:

-

Ethyl 2,2,2-trifluoroacetate

-

2,2,2-trifluoroacetyl chloride

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one[5]

-

-

3.2.2 Cyclocondensation Reactions: Mechanisms and Experimental Considerations

Cyclocondensation reactions are a powerful tool for constructing the pyridine ring from these building blocks.[5] A prime example is the synthesis of an intermediate common to the herbicides dithiopyr and thiazopyr.[5] This reaction involves the cyclocondensation of 3-methylbutanal with ethyl 4,4,4-trifluoro-3-oxobutanoate.[5]

Cyclocondensation reaction for a key herbicide intermediate.

3.3 Strategy 3: Halogen Exchange

This industrially significant method involves the replacement of chlorine atoms with fluorine atoms on a trichloromethylpyridine precursor using a fluorinating agent, often anhydrous hydrogen fluoride.[3][8] This method is particularly useful for large-scale production where the starting materials are readily available.[8]

4.0 In-Depth Experimental Protocol: Synthesis of a Dithiopyr/Thiazopyr Intermediate via Cyclocondensation

This protocol describes the synthesis of the tetrahydro-2H-pyran intermediate, a crucial building block for the herbicides dithiopyr and thiazopyr, via a cyclocondensation reaction.[5]

Objective: To synthesize the tetrahydro-2H-pyran intermediate from 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate.

Materials:

-

3-methylbutanal

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

Appropriate solvent (e.g., ethanol)

-

Catalyst (e.g., piperidine)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methylbutanal (1.0 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., via TLC or GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired tetrahydro-2H-pyran intermediate.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

5.0 Recent Innovations in Trifluoromethylpyridine Synthesis

The field of fluorination chemistry is continually advancing, leading to novel and more efficient methods for synthesizing trifluoromethylpyridines.

5.1 Palladium-Catalyzed Cascade Reactions

Recent research has demonstrated the utility of palladium-catalyzed cascade reactions for the synthesis of trifluoromethyl-containing heterocycles.[9] For instance, Wu's group reported a palladium-catalyzed cascade carbonylative/cyclization of trifluoroacetimidoyl chlorides and 2-iodoanilines to produce 2-(trifluoromethyl)quinazolin-4(3H)-ones, showcasing a powerful method for constructing complex fluorinated molecules.[9]

5.2 Bohlmann-Rahtz Heteroannulation

Hu and co-workers developed a protocol for synthesizing polysubstituted trifluoromethyl pyridine derivatives from trifluoromethyl ynones using the Bohlmann-Rahtz heteroannulation reaction.[9] This method is notable for its use of easily accessible starting materials, high atom economy, and mild reaction conditions.[9]

6.0 Characterization and Quality Control of Trifluoromethylpyridine Building Blocks

Ensuring the identity, purity, and stability of trifluoromethylpyridine building blocks is paramount for their successful application in drug discovery and development. A comprehensive suite of analytical techniques is employed for this purpose:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for unambiguous structure elucidation and confirmation.

-

Mass Spectrometry (MS): Provides accurate molecular weight determination and fragmentation patterns for structural confirmation.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to quantify any impurities.

-

Gas Chromatography (GC): An alternative to HPLC for volatile compounds, also used for purity assessment.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups within the molecule.

-

Elemental Analysis: To confirm the elemental composition of the synthesized compound.

7.0 Future Outlook and Emerging Applications

The demand for novel trifluoromethylpyridine building blocks is expected to continue its upward trajectory, driven by the ongoing need for new therapeutics and agrochemicals with improved efficacy and safety profiles.[3] Future research will likely focus on the development of more sustainable and cost-effective synthetic methods, as well as the exploration of novel substitution patterns on the pyridine ring to fine-tune biological activity. The unique properties of trifluoromethylpyridines will undoubtedly continue to make them a privileged scaffold in the design of next-generation bioactive molecules.

8.0 References

-

Blucher Proceedings. Synthesis of Building Blocks for the Construction of Trialomethylated Heterocycles. Available from:

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from:

-

Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Available from:

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. Available from:

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Available from:

-

ACS Publications. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Available from:

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from:

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from:

-

NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. Available from:

-

SciSpace. An improved synthetic route to trifluoromethyl-6-substituted-2(1h)-pyridones. Available from:

-

RSC Publishing. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. Available from:

-

ACS Publications. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Available from:

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 8. nbinno.com [nbinno.com]

- 9. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Strategic Utilization of 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine in Agrochemical Discovery

This Application Note is designed for research chemists and process engineers in the agrochemical and pharmaceutical sectors. It details the strategic utility, synthesis, and derivatization of 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine (IMTP) , a high-value scaffold for generating metabolically stable bioactive libraries.

Executive Summary & Strategic Value

In modern agrochemical design, the 2-(trifluoromethyl)pyridine motif is a "privileged structure," appearing in blockbuster fungicides (e.g., Fluopyram, Picoxystrobin) and insecticides (e.g., Sulfoxaflor). The trifluoromethyl (

This compound (IMTP) represents a specialized "next-generation" building block.

-

The 5-Iodo Handle: Provides a reactive site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) distal to the steric bulk of the

group. -

The 4-Methyl Group: Serves a dual purpose: it electronically activates the 5-position for functionalization and sterically blocks the 4-position from metabolic oxidation (P450 blocking).

-

The 2-

Group: Enhances membrane permeability and prevents metabolic degradation of the pyridine ring.

This guide provides a validated protocol for the synthesis of IMTP and its subsequent application in creating biaryl scaffolds common in Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

Chemical Profile

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 944317-55-9 |

| Molecular Formula | |

| Molecular Weight | 287.02 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |

| Key Reactivity | C–I bond oxidative addition (Pd-catalysis) |

Visualizing the Strategic Workflow

The following diagram illustrates the "Derivatization Hub" concept. The IMTP scaffold serves as a central node from which diverse agrochemical classes can be synthesized.

Figure 1: The strategic derivatization map showing IMTP as a divergent intermediate.

Validated Experimental Protocols

Protocol A: Regioselective Synthesis of IMTP

Objective: To synthesize this compound from 4-methyl-2-(trifluoromethyl)pyridine via electrophilic aromatic substitution.

Rationale: Direct iodination is preferred over Sandmeyer reactions for scalability. The 4-methyl group directs the electrophile ortho to itself. Position 3 is sterically crowded by the

Materials:

-

Precursor: 4-Methyl-2-(trifluoromethyl)pyridine (1.0 eq)

-

Reagent: N-Iodosuccinimide (NIS) (1.2 eq)

-

Solvent/Catalyst: Trifluoroacetic acid (TFA) (solvent volume) / Acetonitrile (1:1 mix)

-

Quench: Sodium thiosulfate (sat. aq.)

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methyl-2-(trifluoromethyl)pyridine (10 mmol) in a 1:1 mixture of Acetonitrile and TFA (20 mL total).

-

Note: TFA activates the NIS and protonates the pyridine, but the electron-donating methyl group ensures the ring remains reactive enough for substitution.

-

-

Addition: Add NIS (12 mmol) in one portion at room temperature.

-

Reaction: Fit the flask with a reflux condenser and heat to 60°C under an inert atmosphere (

) for 4–6 hours.-

Self-Validation Point: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (higher

) should disappear, and a new spot (product) should appear.

-

-

Quench: Cool the mixture to room temperature. Pour slowly into a stirred solution of saturated

containing 10%-

Observation: The thiosulfate will remove the dark iodine color, turning the biphasic mixture pale yellow/clear.

-

-

Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Dry combined organics over

, filter, and concentrate.[2] -

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Yield Expectation: 75–85%.

-

Protocol B: Downstream Application (Suzuki-Miyaura Coupling)

Objective: To couple IMTP with phenylboronic acid, simulating the synthesis of a biaryl SDHI fungicide scaffold.

Materials:

-

Substrate: IMTP (1.0 eq)[2]

-

Coupling Partner: Phenylboronic acid (1.2 eq)

-

Catalyst:

(3 mol%) -

Base:

(2.0 eq) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing (Critical): In a reaction vial, combine IMTP (1.0 mmol), Phenylboronic acid (1.2 mmol), and

(2.0 mmol). Add Dioxane/Water (5 mL). Sparge with Argon for 10 minutes.-

Why? Oxygen poisons the Pd(0) species and promotes homocoupling of the boronic acid.

-

-

Catalyst Addition: Add

(0.03 mmol) quickly under Argon flow. Seal the vial. -

Reaction: Heat to 90°C for 12 hours.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Analysis: The product, 4-methyl-5-phenyl-2-(trifluoromethyl)pyridine, can be verified by GC-MS (M+ peak).

Mechanistic Insight: The Catalytic Cycle

The following diagram details the specific activation of the C-I bond in the Suzuki coupling described in Protocol B.

Figure 2: Catalytic cycle highlighting the oxidative addition into the C-I bond of IMTP.

Analytical Characterization (Self-Validation)

To ensure the integrity of your intermediate (IMTP), verify the following spectral data:

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (CDCl3) | Absence of H at ~8.5 ppm (C5-H) | Confirms substitution at the 5-position.[2] |

| 1H NMR (CDCl3) | Singlet at ~2.45 ppm (3H) | Confirms retention of the 4-Methyl group. |

| 1H NMR (CDCl3) | Singlet at ~8.0 ppm (1H) | Remaining aromatic proton at C3 (deshielded by CF3). |

| 19F NMR | Singlet at -68 ppm | Intact |

| GC-MS | Molecular Ion (m/z 287) | Confirms mono-iodination. |

Safety & Handling

-

Organofluorine Compounds: While the

group is stable, thermal decomposition at extreme temperatures (>200°C) can release toxic HF. Perform all reactions in a fume hood. -

Iodinated Waste: Iodine-containing waste must be segregated from general organic waste to prevent the formation of explosive byproducts or corrosion of incinerators.

-

Skin Sensitization: Pyridine derivatives are known skin irritants and potential sensitizers. Double-gloving (Nitrile) is recommended.

References

-

Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection.[6] ChemBioChem.[5]

-

Schlosser, M. (2006). The 2-(Trifluoromethyl)pyridine Motif: A Privileged Scaffold. Angewandte Chemie International Edition.

-

Suzuki, A. (1999). Recent advances in the Suzuki-Miyaura cross-coupling reaction. Journal of Organometallic Chemistry.

-

PubChem Compound Summary. (2023). This compound.[7] National Center for Biotechnology Information.

Sources

- 1. nbinno.com [nbinno.com]

- 2. orgsyn.org [orgsyn.org]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. fishersci.be [fishersci.be]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

Application Notes and Protocols for the Suzuki Reaction with Substituted Iodopyridines

Introduction: The Strategic Importance of Biarylpyridines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Within the vast landscape of this powerful transformation, the coupling of substituted iodopyridines with boronic acids or their derivatives holds particular significance. The resulting biarylpyridine scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[2]

Substituted iodopyridines are excellent electrophilic partners in the Suzuki reaction due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium(0) catalyst.[3] This guide provides a comprehensive overview of the key mechanistic considerations, optimization strategies, and detailed protocols for successfully conducting the Suzuki reaction with a diverse range of substituted iodopyridines. We will delve into the nuanced interplay of catalysts, ligands, bases, and solvents, offering field-proven insights to navigate the challenges posed by sterically hindered and electronically diverse substrates.

Mechanistic Insights: The Nuances of Iodopyridine Coupling

The catalytic cycle of the Suzuki reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[3] However, the electronic and steric properties of substituted iodopyridines introduce specific considerations that are crucial for optimizing the reaction outcome.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below:

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

1. Oxidative Addition: The reaction initiates with the oxidative addition of the iodopyridine to a low-valent palladium(0) complex. The electron-deficient nature of the pyridine ring can facilitate this step.[4]

2. Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium(II) center. The presence of a base is crucial here, as it activates the boronic acid to form a more nucleophilic boronate species.[5]

3. Reductive Elimination: The final step is the reductive elimination of the coupled product, regenerating the palladium(0) catalyst and completing the cycle. Bulky, electron-rich ligands on the palladium center can promote this step.[6]

The Influence of Substituents on Iodopyridines

The electronic and steric nature of substituents on the pyridine ring significantly impacts the reaction's success.

-

Electron-Withdrawing Groups (EWGs): EWGs enhance the electrophilicity of the pyridine ring, which can accelerate the oxidative addition step. However, they can also render the resulting biarylpyridine product more susceptible to nucleophilic attack or other side reactions.

-

Electron-Donating Groups (EDGs): EDGs can slow down the oxidative addition step by increasing the electron density on the pyridine ring. However, they can also stabilize the palladium intermediates and often lead to cleaner reactions with fewer byproducts.

-

Steric Hindrance: Substituents ortho to the iodine atom can sterically hinder the approach of the palladium catalyst, slowing down the oxidative addition. In such cases, the choice of a bulky ligand on the palladium catalyst is critical to create a more open coordination sphere.[7]

Optimizing Reaction Parameters: A Systematic Approach

The successful execution of a Suzuki reaction with a substituted iodopyridine hinges on the judicious selection of the catalyst, ligand, base, and solvent. The following workflow provides a systematic approach to optimizing these parameters for a novel substrate.

Figure 2: Workflow for Optimizing Suzuki Coupling of Substituted Iodopyridines.

Catalyst and Ligand Selection

The choice of the palladium catalyst and its associated ligand is paramount. While Pd(PPh3)4 is a workhorse catalyst, more sophisticated systems are often required for challenging substrates.[8]

| Catalyst/Ligand System | Substrate Suitability | Rationale |

| Pd(PPh3)4 | Simple, unhindered iodopyridines | A versatile, commercially available catalyst. |

| Pd(dppf)Cl2 | Electron-rich and some electron-deficient iodopyridines | The dppf ligand provides a good balance of steric bulk and electron-donating properties.[1] |

| Pd2(dba)3 / SPhos or XPhos | Sterically hindered and electron-deficient iodopyridines | Buchwald-type ligands are highly effective for challenging couplings due to their bulk and electron-rich nature.[6] |

| Pd(OAc)2 / P(Cy)3 | A broad range of iodopyridines | The bulky and electron-rich tricyclohexylphosphine ligand is effective for many substrates.[5] |

Base Selection

The base plays a dual role: it activates the boronic acid and neutralizes the hydrogen halide formed during the reaction. The choice of base can significantly impact the reaction rate and the prevalence of side reactions.[9]

| Base | Strength | Common Applications | Considerations |

| K2CO3 | Moderate | A good starting point for many reactions.[10] | Can be less effective for sterically hindered substrates. |

| Cs2CO3 | Strong | Often used for challenging couplings, including those with hindered substrates.[11] | More expensive than other carbonate bases. |

| K3PO4 | Strong | Effective for a wide range of substrates, including those prone to protodeboronation.[8] | Can lead to higher reaction rates. |

| NaOH | Strong | Can be used in aqueous solvent systems.[12] | May not be suitable for base-sensitive functional groups. |

Solvent Selection

The solvent influences the solubility of the reactants and the stability of the catalytic species. Aprotic polar solvents are commonly employed.

| Solvent | Polarity | Typical Temperature Range | Notes |

| 1,4-Dioxane | Moderate | 80-110 °C | A versatile and widely used solvent for Suzuki reactions.[8] |

| Toluene | Nonpolar | 80-110 °C | Often used with a co-solvent like water or ethanol. |

| DMF | Polar Aprotic | 80-120 °C | Can be effective for challenging couplings but can be difficult to remove.[8] |

| Ethanol/Water | Protic | 60-80 °C | A "greener" solvent system that can be effective for some substrates. |

Detailed Protocols

The following protocols provide a starting point for the Suzuki coupling of substituted iodopyridines. Note: These are general procedures and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Procedure for Unhindered Iodopyridines

This protocol is suitable for the coupling of simple, unhindered 2-, 3-, or 4-iodopyridines with arylboronic acids.

Materials:

-

Substituted iodopyridine (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Pd(PPh3)4 (0.03 mmol, 3 mol%)

-

K2CO3 (2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

Procedure:

-

To a dry Schlenk flask, add the substituted iodopyridine, arylboronic acid, Pd(PPh3)4, and K2CO3.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 90 °C with stirring for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Procedure for Sterically Hindered or Electron-Deficient Iodopyridines

This protocol employs a more active catalyst system suitable for more challenging substrates.

Materials:

-

Substituted iodopyridine (1.0 mmol)

-

Arylboronic acid (1.5 mmol)

-

Pd2(dba)3 (0.015 mmol, 1.5 mol%)

-

SPhos (0.06 mmol, 6 mol%)

-

K3PO4 (3.0 mmol)

-

Toluene (8 mL)

-

Water (0.8 mL)

Procedure:

-

In a dry Schlenk flask, combine the substituted iodopyridine, arylboronic acid, and K3PO4.

-

In a separate vial, dissolve Pd2(dba)3 and SPhos in toluene.

-

Evacuate and backfill the Schlenk flask with an inert gas three times.

-

Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining toluene and water.

-

Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress.

-

Follow the workup and purification procedure as described in Protocol 1.

Troubleshooting Common Side Reactions

Even with optimized conditions, side reactions can occur. Understanding these pathways is key to troubleshooting.

-

Protodeboronation: This is the protonolysis of the boronic acid, leading to the formation of an arene byproduct. It is often exacerbated by high temperatures and prolonged reaction times. Using a stronger base like K3PO4 and ensuring an excess of the boronic acid can mitigate this issue.

-

Dehalogenation: The iodopyridine can be reduced to the corresponding pyridine, particularly in the presence of protic solvents or certain bases. Ensuring a rigorously inert atmosphere and using aprotic solvents can help to minimize this side reaction.

-

Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often a result of high catalyst loading or the presence of oxygen.

Conclusion

The Suzuki-Miyaura cross-coupling of substituted iodopyridines is a powerful and versatile tool for the synthesis of valuable biarylpyridine motifs. By understanding the underlying mechanistic principles and systematically optimizing the reaction parameters, researchers can overcome the challenges posed by diverse substrates. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this important transformation in both academic and industrial settings.

References

-

Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.com. Retrieved February 27, 2024, from [Link]

-

Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... (n.d.). ResearchGate. Retrieved February 27, 2024, from [Link]

-

Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). PMC. Retrieved February 27, 2024, from [Link]

-

Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN - OICC Press. (n.d.). ijc.oiccpress.com. Retrieved February 27, 2024, from [Link]

-

Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.). ResearchGate. Retrieved February 27, 2024, from [Link]

-

Suzuki cross-coupling reaction. (2020, February 14). YouTube. Retrieved February 27, 2024, from [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. Retrieved February 27, 2024, from [Link]

-

Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025, August 6). acseditions.acs.org. Retrieved February 27, 2024, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2024, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 27, 2024, from [Link]

-

Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. (2022). MDPI. Retrieved February 27, 2024, from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). academics.chem.msu.edu. Retrieved February 27, 2024, from [Link]

-